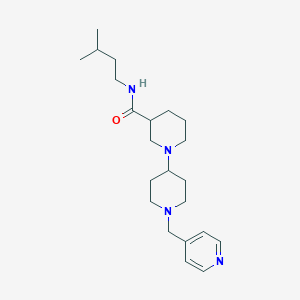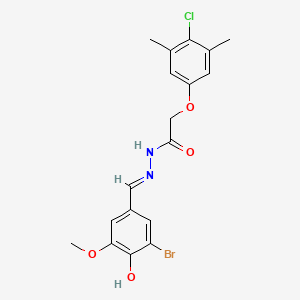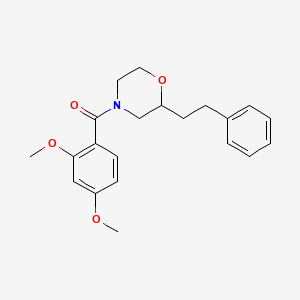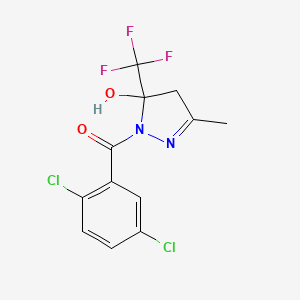![molecular formula C23H24N2O3S2 B5965930 N~1~,N~2~-bis(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5965930.png)
N~1~,N~2~-bis(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~2~-bis(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as BAY 43-9006 or Sorafenib, which is a drug used for the treatment of cancer. Sorafenib has been approved by the FDA for the treatment of advanced renal cell carcinoma, hepatocellular carcinoma, and radioactive iodine-resistant advanced thyroid carcinoma. However,
Mecanismo De Acción
Sorafenib inhibits the activity of multiple protein kinases, including Raf-1, B-Raf, and VEGFR-2. Inhibition of these kinases leads to the inhibition of tumor cell proliferation, angiogenesis, and metastasis. Sorafenib also induces apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins.
Biochemical and Physiological Effects:
Sorafenib has been shown to have anti-inflammatory and immunomodulatory effects. It inhibits the production of pro-inflammatory cytokines and chemokines and enhances the production of anti-inflammatory cytokines. Sorafenib also enhances the activity of immune cells, such as natural killer cells and dendritic cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sorafenib has several advantages for lab experiments. It is a potent inhibitor of multiple protein kinases, making it useful for studying the role of these kinases in cancer and other diseases. Sorafenib also has anti-inflammatory and immunomodulatory effects, making it useful for studying the immune system. However, Sorafenib has some limitations for lab experiments. It is a drug that has been approved for clinical use, which means that it may have off-target effects that could confound experimental results. Additionally, Sorafenib is a relatively expensive drug, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on Sorafenib. One direction is to study the role of Sorafenib in other diseases, such as autoimmune diseases and infectious diseases. Another direction is to develop new drugs that are based on the structure of Sorafenib but have improved potency and selectivity. Finally, there is a need for more research on the mechanism of action of Sorafenib, particularly with regard to its anti-inflammatory and immunomodulatory effects.
Métodos De Síntesis
Sorafenib can be synthesized using a multistep process. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with 4-methylaniline to produce N-(4-methylphenyl)-4-methylbenzenesulfonamide. The second step involves the reaction of the sulfonyl chloride group with 4-(methylthio)aniline to produce N-(4-methylphenyl)-N~2~-[4-(methylthio)phenyl]sulfonamide. The final step involves the reaction of N-(4-methylphenyl)-N~2~-[4-(methylthio)phenyl]sulfonamide with glycine to produce N~1~,N~2~-bis(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide.
Aplicaciones Científicas De Investigación
Sorafenib has been extensively studied for its anticancer properties. It has been shown to inhibit the activity of multiple protein kinases, including Raf-1, B-Raf, and VEGFR-2. Sorafenib also inhibits the proliferation of cancer cells and induces apoptosis. In addition to its anticancer properties, Sorafenib has been shown to have anti-inflammatory and immunomodulatory effects.
Propiedades
IUPAC Name |
2-(4-methyl-N-(4-methylsulfanylphenyl)sulfonylanilino)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S2/c1-17-4-8-19(9-5-17)24-23(26)16-25(20-10-6-18(2)7-11-20)30(27,28)22-14-12-21(29-3)13-15-22/h4-15H,16H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCHQQBSPLTZKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{1-(4-ethoxybenzyl)-4-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5965855.png)
![4-({1-[(3-methyl-1H-pyrazol-5-yl)methyl]-4-piperidinyl}oxy)-N-(4-pyridinylmethyl)benzamide](/img/structure/B5965868.png)
![3-(1-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperidinyl)pyridine](/img/structure/B5965884.png)
![3-{1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5965891.png)
![2-[4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5965900.png)
![1-methyl-3-nitro-4-{[3-(trifluoromethyl)phenyl]amino}-2(1H)-quinolinone](/img/structure/B5965907.png)
![2-(3-hydroxybenzyl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5965914.png)
![2-(2,5-dimethylphenyl)-8-(4-methoxyphenyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B5965915.png)

![ethyl 5-({[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}methyl)-3-isoxazolecarboxylate](/img/structure/B5965925.png)


